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Compound of Interest

Compound Name: Fiin-1

Cat. No.: B15578523

For Researchers, Scientists, and Drug Development Professionals

Fiin-1 is a potent, irreversible inhibitor primarily targeting the Fibroblast Growth Factor
Receptor (FGFR) family of receptor tyrosine kinases. Its covalent mode of action offers high
potency, but a thorough understanding of its cross-reactivity with other kinases is crucial for
interpreting experimental results and anticipating potential off-target effects in therapeutic
development. This guide provides a comparative analysis of Fiin-1's activity across the kinome,
supported by available experimental data and detailed methodologies.

Kinase Selectivity Profile of Fiin-1

Fiin-1 demonstrates high affinity for the FGFR family, particularly FGFR1, 2, and 3. However,
kinome-wide screening has revealed interactions with other kinases, indicating a degree of
cross-reactivity. The following tables summarize the binding affinities (Kd) and inhibitory
concentrations (IC50) of Fiin-1 against its primary targets and notable off-targets.

Primary Targets: FGFR Family
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Kinase Binding Affinity (Kd) [nM] Biochemical IC50 [nM]
FGFR1 2.8[1] 9.2[1][2]

FGFR2 6.9[1] 6.2[1][2]

FGFR3 5.4[1] 11.9[1][2]

FGFR4 120[1] 189[1][2]

Off-Target Kinase Interactions

Fiin-1 has been shown to bind to and inhibit several other kinases, albeit generally with lower

potency compared to its primary FGFR targets.

Off-Target Kinase

Binding Affinity (Kd) [nM]

Biochemical IC50 [nM]

Fitl (VEGFR1) 32[1] 661[2]

BLK 65[2] 381[2]

Flt4 (VEGFR3) 120[1] Not Reported
ERK5 160[1] Not Reported
VEGFR2 210[1] Not Reported
KIT 420[1] Not Reported
PDGFRB 480[1] Not Reported
MET 1000[1] Not Reported

Experimental Methodologies

The data presented in this guide were primarily generated using two common kinase profiling

platforms: competitive binding assays (e.g., KinomeScan) and enzymatic activity assays (e.g.,

Z'-LYTE™).

Kinase Binding Affinity Profiling (Ambit KinomeScan)
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A widely used method to assess the selectivity of kinase inhibitors is the Ambit KinomeScan™
platform. This competition binding assay provides a quantitative measure of the interaction
between a test compound and a large panel of kinases.

Experimental Workflow:

Assay Principle Workflow

Immobilized Kinase Panel of 402 Kinases

Competes

Incubate with Fiin-1 (10 uM)

:

Quantify remaining ligand-bound kinase via gPCR

l

Express as % of DMSO control

Click to download full resolution via product page

KinomeScan Experimental Workflow

Protocol Details:
o Platform: Ambit KinomeScan™ technology.

o Principle: In vitro ATP-site competition binding assay. Test compounds that displace an
immobilized bait compound are detected by quantitative PCR.[3]

» Kinase Panel: Profiling is performed against a panel of over 400 different kinases.[2]
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e Compound Concentration: Fiin-1 is typically screened at a concentration of 10 uM.[2]

e OQutput: The results are expressed as the percentage of the kinase that remains bound to the
solid matrix after competition with the inhibitor, relative to a DMSO control. A lower score
indicates a tighter binding of the inhibitor to the kinase.[2]

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to determine the
IC50 values of kinase inhibitors. It measures the extent of phosphorylation of a synthetic
peptide substrate by the kinase.

Experimental Workflow:

Kinase Reaction Detection

Fluorescence Reader

Calculate Emission Ratio (445nm/520nm)

Kinase

Cleaves non-phosphorylated Phosphorylates

Development Reaction

v

Generate IC50 Curve

Development Reagent (Protease) Cleaved Peptide (FRET disrupted)I FRET-labeled Peptide

Cleavage suppressed
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Click to download full resolution via product page
Z'-LYTE Assay Workflow
Protocol Details:
e Platform: Z'-LYTE™ Enzymatic Kinase Assay (Invitrogen).

o Principle: A FRET-based method that measures the phosphorylation of a peptide substrate.
Phosphorylation protects the peptide from cleavage by a development reagent, thus
maintaining the FRET signal.[4][5][6]

e Reagents (Example for FGFR1):
o Enzyme: Recombinant FGFR1 kinase domain (8 ng).[2]
o Substrate: 2 uM peptide substrate.[2]
o ATP: 40 uM.[2]

o Reaction Time: 1 hour.[2]

o Detection: The ratio of donor to acceptor emission is calculated to determine the extent of
the reaction.

Signaling Pathways of Primary and Off-Target
Kinases

Understanding the signaling pathways in which Fiin-1's targets are involved is critical for
predicting its cellular effects.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs),
leading to receptor dimerization and autophosphorylation. This activates downstream pathways
such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival,
and differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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